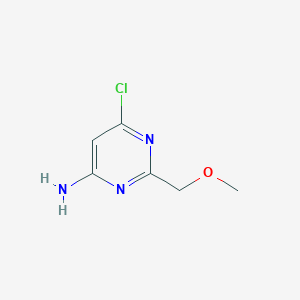
7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine
Übersicht
Beschreibung
7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine is a complex organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic aromatic compounds characterized by a fused benzene and oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine typically involves multiple steps, starting with the formation of the benzoxazole core. One common synthetic route includes the cyclodehydration of 2-aminophenol derivatives with carboxylic acids or their derivatives under acidic conditions. The reaction conditions often require the use of strong acids like polyphosphoric acid (PPA) or concentrated sulfuric acid (H2SO4) to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch processes to ensure scalability and efficiency. The choice of reagents and solvents is optimized to minimize by-products and maximize yield. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of amines or hydroxylamines.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Electrophilic substitution reactions typically use Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitutions may involve strong nucleophiles such as sodium hydride (NaH).
Oxidation: : Formation of oxo derivatives such as 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazole-5-one.
Reduction: : Production of amines or hydroxylamines.
Substitution: : Various substituted benzoxazoles depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine has found applications in several scientific research areas:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound exhibits biological activity, making it a candidate for drug development, particularly in the treatment of diseases such as cancer and microbial infections.
Medicine: : Its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: : The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance.
Wirkmechanismus
The mechanism by which 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.
Vergleich Mit ähnlichen Verbindungen
7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine is unique due to its specific structural features, such as the presence of the methyl group at the 7-position and the 2-methylphenyl group. Similar compounds include:
2-Methyl-1,3-benzoxazol-5-amine: : Lacks the 2-methylphenyl group.
7-Methyl-1,3-benzoxazol-5-amine: : Lacks the 2-methylphenyl group.
2-(2-Methylphenyl)-1,3-benzoxazol-5-amine: : Lacks the 7-methyl group.
These structural differences can lead to variations in biological activity and chemical reactivity, highlighting the uniqueness of this compound.
Eigenschaften
IUPAC Name |
7-methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-9-5-3-4-6-12(9)15-17-13-8-11(16)7-10(2)14(13)18-15/h3-8H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTJANLKOJUWCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C(=CC(=C3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B1465821.png)







